

Application Note: In Vitro Profiling of 4-(3-Methoxypropoxy)-2-methylbenzoic acid

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Compound of Interest

Compound Name: 4-(3-Methoxypropoxy)-2-methylbenzoic acid

Cat. No.: B12077738

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Introduction & Chemical Identity

4-(3-Methoxypropoxy)-2-methylbenzoic acid is a functionalized benzoic acid derivative characterized by a lipophilic ether tail and an ionizable carboxylic acid headgroup.[1] In drug discovery, it serves two primary roles:

- **Structural Probe (Bioisostere):** It acts as a phenyl-analog of the pyridine ring found in Rabeprazole and other PPIs, allowing researchers to assess the necessity of the pyridine nitrogen for H⁺/K⁺ ATPase accumulation.[1]
- **Synthetic Intermediate:** A building block for constructing complex ether-linked pharmacophores.[1]

Physicochemical Profile

Property	Value (Estimated)	Relevance to Assays
Molecular Weight	~224.25 g/mol	Calculation of Molar concentrations.[1]
pKa (Acid)	~4.5 - 4.8	Ionized at physiological pH (7.4); Neutral at gastric pH (<4.0).[1]
LogP	~2.8 - 3.2	Moderate lipophilicity; likely permeable but requires DMSO for stock.[1]
Solubility	Low in water (pH < 5); High in alkaline buffers & DMSO.[1]	Critical: Precipitates in acidic assay media if not buffered.[1]

Handling & Formulation Protocol

Objective: To prepare stable stock solutions and prevent precipitation during in vitro dosing.

Reagents

- Vehicle: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich).[1]
- Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1]

Procedure

- Stock Preparation (100 mM):
 - Weigh 22.4 mg of 4-MPMBA.[1]
 - Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear.
 - Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.
- Working Solution (Assay Medium):
 - Step A (Intermediate Dilution): Dilute 100 mM stock 1:10 in DMSO to generate 10 mM.

- Step B (Final Dosing): Dilute the 10 mM stock 1:1000 into pre-warmed culture medium (pH 7.4) to achieve 10 μ M (0.1% DMSO final).
- Critical Check: Visually inspect for precipitation.[1] If the medium turns cloudy (common in serum-free media), sonicate for 5 mins or increase the BSA (Bovine Serum Albumin) concentration to 0.5% to act as a carrier.[1]

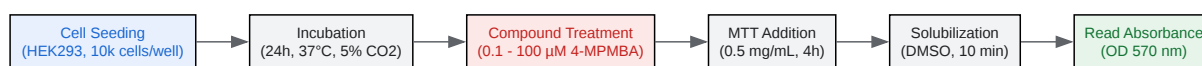
Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the safe concentration window (IC50) in relevant cell lines (e.g., HEK293 or HepG2) before efficacy testing.

Principle

The assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.[1]

Workflow Diagram



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Caption: Standard workflow for assessing cytotoxicity of 4-MPMBA using the MTT colorimetric assay.

Step-by-Step Methodology

- Seeding: Plate HEK293 cells at 1×10^4 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours.
- Treatment:
 - Prepare a serial dilution of 4-MPMBA in medium (Range: 0.1, 1, 10, 50, 100 μ M).[1]
 - Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Triton X-100).[1]

- Replace medium with 100 μ L of treatment solution.[1] Incubate for 24 or 48 hours.
- MTT Addition:
 - Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.[1]
 - Incubate for 3–4 hours at 37°C until purple precipitates are visible.
- Solubilization:
 - Carefully aspirate the medium (do not disturb crystals).[1]
 - Add 100 μ L of DMSO to dissolve formazan crystals.[1] Shake plate for 10 mins.
- Measurement: Read absorbance at 570 nm (reference 630 nm).
- Analysis: Calculate % Viability =

.[1] Plot dose-response curve to determine IC50.[1]

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Assess the susceptibility of the 3-methoxypropoxy ether tail to O-dealkylation by Cytochrome P450 enzymes (likely CYP2C19 or CYP3A4).[1]

Mechanism of Instability

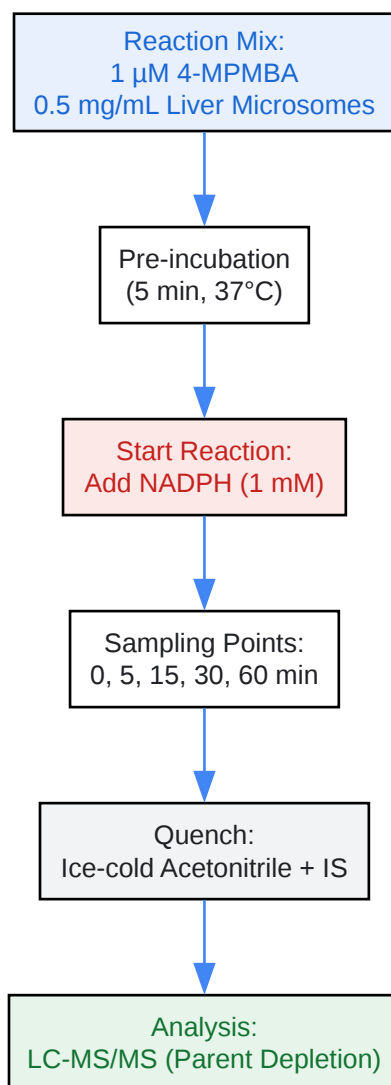
The ether linkage is a common site for metabolic attack.[1]

- Reaction: 4-MPMBA + NADPH + O₂

[Hemiacetal Intermediate]

4-Hydroxy-2-methylbenzoic acid + 3-Methoxypropanal.[1]

Workflow Diagram



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Caption: Kinetic assay to determine the intrinsic clearance (CL_{int}) of 4-MPMBA in liver microsomes.

Step-by-Step Methodology

- Preparation:
 - Prepare Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).
 - Thaw Human/Rat Liver Microsomes on ice.
- Incubation:

- In a 96-well deep-well plate, mix:
 - 445 μ L Buffer
 - 5 μ L Microsomes (20 mg/mL stock
0.5 mg/mL final)
 - 0.5 μ L 4-MPMBA (1 mM stock
1 μ M final)
- Pre-incubate at 37°C for 5 minutes.
- Initiation: Add 50 μ L of NADPH Regenerating System (or 10 mM NADPH solution).[1]
- Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 μ L of the reaction mixture into a plate containing 150 μ L ice-cold Acetonitrile (with Internal Standard, e.g., Tolbutamide).
- Processing: Centrifuge at 4000 rpm for 20 mins to pellet proteins.
- LC-MS/MS Analysis: Inject supernatant. Monitor the transition for 4-MPMBA (Parent) and look for the metabolite (Loss of -C₄H₉O, Mass shift -73 Da).[1]

Protocol C: Permeability (PAMPA)

Objective: Predict oral absorption. As a carboxylic acid, 4-MPMBA permeability will be highly pH-dependent.[1]

Experimental Design

- Donor Plate (Bottom): pH 5.0 (Simulating upper intestine/duodenum microclimate).[1]
- Acceptor Plate (Top): pH 7.4 (Simulating plasma).[1]
- Membrane: PVDF filter coated with 2% Lecithin in Dodecane.[1]

Data Interpretation Guide

Condition	Expected Permeability ()	Mechanism
pH 5.0 (Donor)	High (> 10 10 ⁻⁶ cm/s)	Molecule is largely neutral (protonated), crossing the lipid membrane easily.[1]
pH 7.4 (Donor)	Low (< 1 10 ⁻⁶ cm/s)	Molecule is ionized (COO ⁻), repelled by the lipid bilayer.[1]

References

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 - Relevance: Foundation for pH-dependent solubility protocols.[1]
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 - Relevance: Gold standard methodology for cytotoxicity.[1]
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- Microsomal Stability & O-Dealkylation
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- PAMPA for Acidic Drugs
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 - Relevance: Original description of the PAMPA method used for benzoic acid derivatives.[1]
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